Drofenine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

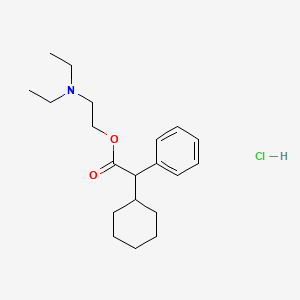

2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIELVDXKOYPANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1679-76-1 (Parent) | |

| Record name | Drofenine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045859 | |

| Record name | Drofenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85273739 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

548-66-3, 3146-19-8, 3146-20-1, 1679-76-1 | |

| Record name | Drofenine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Drofenine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drofenine hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drofenine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drofenine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclovegantine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Drofenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Drofenine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROFENINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVB31OPW05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DROFENINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DHV447E9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DROFENINE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT75TGU6AZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Drofenine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drofenine hydrochloride, an anticholinergic and antispasmodic agent, is synthesized through two primary pathways: the catalytic hydrogenation of a diphenylacetate precursor and the direct esterification of cyclohexylphenylacetic acid. This document provides a comprehensive technical overview of these synthetic routes, including detailed experimental protocols, quantitative data, and process visualizations. The information is intended to equip researchers and drug development professionals with the necessary knowledge for the laboratory-scale synthesis and process optimization of this pharmaceutical compound.

Introduction

Drofenine, chemically known as 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate, is a tertiary amine ester with potent antimuscarinic properties. It functions by relaxing smooth muscle, making it effective in treating conditions such as dysmenorrhea and pain associated with the gastrointestinal and urogenital tracts. The hydrochloride salt form enhances the compound's stability and solubility for pharmaceutical applications. This guide will explore the two principal synthetic methodologies for preparing this compound.

Synthesis Pathway 1: Catalytic Hydrogenation

The most commonly cited method for the synthesis of Drofenine involves the catalytic hydrogenation of 2-(diethylamino)ethyl 2,2-diphenylacetate. This process reduces one of the phenyl groups of the diphenylacetic acid moiety to a cyclohexyl group.

Overall Reaction

Caption: Catalytic hydrogenation pathway to this compound.

Experimental Protocol

A detailed experimental protocol for this pathway is outlined below, based on established chemical principles and literature precedents.

Step 1: Hydrogenation of 2-(diethylamino)ethyl 2,2-diphenylacetate

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-(diethylamino)ethyl 2,2-diphenylacetate in glacial acetic acid.

-

Catalyst Addition: Add a platinum-based catalyst, such as platinum(IV) oxide (Adam's catalyst), to the solution. The catalyst loading is typically in the range of 1-5 mol% relative to the starting ester.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 atm) and heat to a temperature between 50-80°C.

-

Reaction Monitoring: Maintain the reaction under vigorous stirring and monitor the uptake of hydrogen. The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the platinum catalyst.

-

Isolation of Drofenine Base: Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the resulting oil in a suitable organic solvent, such as diethyl ether, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Drofenine base as an oil.

Step 2: Formation of this compound

-

Salt Formation: Dissolve the crude Drofenine base in a dry, non-polar solvent like diethyl ether or ethyl acetate.

-

Precipitation: Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or HCl in isopropanol) to the stirred solution of the Drofenine base.

-

Isolation and Purification: The this compound will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product. Recrystallization from a suitable solvent system, such as ethanol/ether, can be performed for further purification.

Quantitative Data

| Parameter | Value/Range | Notes |

| Starting Material | 2-(diethylamino)ethyl 2,2-diphenylacetate | |

| Solvent | Glacial Acetic Acid | |

| Catalyst | Platinum(IV) Oxide (Adam's catalyst) | 1-5 mol% |

| Hydrogen Pressure | 3-5 atm | |

| Reaction Temperature | 50-80°C | |

| Reaction Time | 4-8 hours | Monitor by hydrogen uptake |

| Yield | 80-90% (for hydrogenation step) | Dependent on conditions |

Synthesis Pathway 2: Esterification

An alternative route to Drofenine is the direct esterification of cyclohexylphenylacetic acid with 2-(diethylamino)ethanol. This reaction typically requires a catalyst and a method to remove the water formed during the reaction to drive the equilibrium towards the product side.

Overall Reaction

Caption: Esterification pathway to this compound.

Experimental Protocol

Step 1: Esterification of Cyclohexylphenylacetic Acid

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexylphenylacetic acid, a slight excess of 2-(diethylamino)ethanol (1.1-1.5 equivalents), and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol%).

-

Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by using thin-layer chromatography (TLC). The reaction is generally complete within 6-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation of Drofenine Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Drofenine base.

Step 2: Formation of this compound

The procedure for converting the Drofenine base to its hydrochloride salt is the same as described in Pathway 1 (Section 2.2, Step 2).

Quantitative Data

| Parameter | Value/Range | Notes |

| Starting Materials | Cyclohexylphenylacetic acid, 2-(diethylamino)ethanol | |

| Molar Ratio | 1 : 1.1-1.5 (acid : alcohol) | |

| Solvent | Toluene | For azeotropic water removal |

| Catalyst | H₂SO₄ or p-TsOH | 1-2 mol% |

| Reaction Temperature | Reflux temperature of toluene (~111°C) | |

| Reaction Time | 6-12 hours | |

| Yield | 75-85% | Dependent on efficient water removal |

Synthesis of Key Starting Materials

A complete technical guide requires consideration of the synthesis of the primary starting materials.

Synthesis of 2-(diethylamino)ethanol

2-(diethylamino)ethanol is commercially available but can also be synthesized by the reaction of diethylamine with ethylene oxide.[1][2]

Caption: Synthesis of 2-(diethylamino)ethanol.

Synthesis of Cyclohexylphenylacetic Acid

Cyclohexylphenylacetic acid can be prepared via several methods, including the hydrogenation of phenylacetic acid or the Grignard reaction of a cyclohexyl magnesium halide with a phenylglyoxylic acid derivative.

Caption: Synthesis of Cyclohexylphenylacetic Acid via Hydrogenation.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the catalytic hydrogenation of 2-(diethylamino)ethyl 2,2-diphenylacetate or the esterification of cyclohexylphenylacetic acid with 2-(diethylamino)ethanol. The choice of pathway may depend on the availability of starting materials, equipment, and desired scale of production. The hydrogenation route often provides higher yields but requires specialized high-pressure equipment. The esterification route is procedurally simpler for a standard laboratory setting but may require careful optimization to ensure complete conversion. This guide provides the fundamental experimental details for both pathways to aid researchers in the successful synthesis of this compound.

References

An In-Depth Technical Guide to the Discovery and History of Drofenine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drofenine hydrochloride is a multifaceted antispasmodic agent with a rich pharmacological profile. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed mechanistic actions. It is designed to serve as a vital resource for researchers, scientists, and professionals engaged in drug development, offering in-depth insights into its synthesis, pharmacological properties, and the signaling pathways it modulates. This document collates quantitative data, outlines detailed experimental protocols, and visualizes complex biological interactions to facilitate a thorough understanding of this significant compound.

Introduction and Historical Context

The development of antispasmodic drugs has been a cornerstone of therapeutic strategies aimed at alleviating smooth muscle spasms, particularly in the gastrointestinal and urogenital tracts. While the precise timeline of the discovery of this compound is not extensively documented in publicly available literature, its emergence can be situated within the broader mid-20th-century exploration of synthetic anticholinergic agents. These efforts were aimed at creating compounds with improved efficacy and reduced side effects compared to naturally occurring alkaloids like atropine. Drofenine, also known as hexahydroadiphenine, was developed as a potent inhibitor of butyrylcholinesterase (BChE) and an anticholinergic agent, acting at both neural and muscular levels to induce smooth muscle relaxation.[1]

Chemical Synthesis and Properties

The synthesis of this compound involves a multi-step process, a general outline of which can be derived from related patent literature for similar compounds. A detailed, step-by-step protocol is provided below to guide laboratory synthesis.

General Chemical Properties

| Property | Value |

| IUPAC Name | 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate hydrochloride |

| Molecular Formula | C₂₀H₃₂ClNO₂ |

| Molecular Weight | 353.93 g/mol |

| CAS Number | 548-66-3 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and ethanol |

Synthesis Protocol

A generalized synthesis for this compound can be conceptualized in the following steps. Disclaimer: This is a representative protocol and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 2-cyclohexyl-2-phenylacetic acid This intermediate can be prepared via the alkylation of phenylacetic acid with cyclohexyl bromide in the presence of a strong base like sodium amide in liquid ammonia.

Step 2: Esterification with 2-(diethylamino)ethanol The resulting 2-cyclohexyl-2-phenylacetic acid is then esterified with 2-(diethylamino)ethanol. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in a suitable solvent like toluene with azeotropic removal of water.

Step 3: Formation of the Hydrochloride Salt The free base of Drofenine is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring. The this compound salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Pharmacological Profile and Quantitative Data

This compound exhibits a complex mechanism of action, primarily characterized by its anticholinergic and butyrylcholinesterase inhibitory activities. It also modulates the function of several ion channels, contributing to its overall spasmolytic effect.

| Parameter | Target | Value | Species/Assay Conditions |

| Ki | Butyrylcholinesterase (BChE) | 3 µM | Human serum |

| pA₂ | M₁ Muscarinic Acetylcholine Receptor | 8.15 | Guinea pig cortical slices (inhibition of carbachol-induced inositol phosphate accumulation) |

| EC₅₀ | Transient Receptor Potential Vanilloid 3 (TRPV3) | 205 µM | HEK293 cells overexpressing human TRPV3 (whole-cell patch-clamp) |

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the study of this compound.

Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is based on the Ellman method for determining cholinesterase activity.

Materials:

-

Human serum (as a source of BChE)

-

This compound (test inhibitor)

-

Butyrylthiocholine iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 7.4)

-

96-well microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add 20 µL of each inhibitor dilution to the respective wells.

-

Add 140 µL of phosphate buffer and 20 µL of human serum (appropriately diluted) to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of butyrylthiocholine iodide solution to each well.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

The rate of reaction is proportional to the BChE activity. Calculate the percentage of inhibition for each this compound concentration.

-

The Ki value can be determined by non-linear regression analysis of the inhibition data.[2]

In Vitro Smooth Muscle Relaxation Assay

This protocol describes a method to assess the relaxant effect of this compound on isolated smooth muscle strips.

Materials:

-

Animal model (e.g., guinea pig ileum, rat aorta)

-

Organ bath setup with a force transducer and data acquisition system

-

Krebs-Henseleit solution (physiological salt solution)

-

Contractile agonist (e.g., acetylcholine, potassium chloride)

-

This compound

Procedure:

-

Isolate a segment of the desired smooth muscle tissue and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

-

Induce a stable contraction by adding a contractile agonist to the organ bath.

-

Once a plateau in contraction is reached, add cumulative concentrations of this compound to the bath.

-

Record the changes in muscle tension after each addition.

-

Calculate the percentage of relaxation for each concentration of this compound relative to the maximal contraction induced by the agonist.

-

The EC₅₀ value for relaxation can be determined by plotting the concentration-response curve.

Signaling Pathways and Mechanistic Diagrams

This compound's therapeutic effects are mediated through its interaction with multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Anticholinergic and BChE Inhibition Pathway

Caption: Drofenine's dual action on cholinergic signaling.

Modulation of Ion Channels and Smooth Muscle Relaxation

Caption: Drofenine's influence on ion channel activity.

Clinical Applications and Future Directions

This compound has been primarily utilized as an antispasmodic for conditions such as dysmenorrhea and pain in the gastrointestinal and urogenital tracts.[1] While extensive, large-scale clinical trial data for this compound is not as readily available as for some other antispasmodics, its long-standing use suggests a favorable risk-benefit profile for its approved indications.

Future research could focus on several key areas:

-

Elucidation of Vasodilator Effects: Quantifying the vasodilator properties of this compound and understanding the underlying mechanisms could open new therapeutic avenues, potentially in cardiovascular medicine.

-

Selective Muscarinic Receptor Antagonism: Further investigation into its selectivity for different muscarinic receptor subtypes could help in predicting its side-effect profile more accurately and potentially lead to the development of more targeted therapies.

-

Role in Neuropathic Pain: Given its interaction with Kv2.1 channels, exploring its potential in managing neuropathic pain conditions, as has been suggested for other Kv2.1 modulators, could be a promising area of research.[3]

-

Clinical Efficacy in Dysmenorrhea: Conducting modern, well-controlled clinical trials to specifically evaluate the efficacy and safety of this compound for primary dysmenorrhea would provide valuable data for evidence-based practice.

Conclusion

This compound is a pharmacologically complex molecule with a well-established role as an antispasmodic. Its multifaceted mechanism of action, involving anticholinergic effects, butyrylcholinesterase inhibition, and modulation of ion channels, makes it a subject of continued scientific interest. This technical guide has provided a comprehensive repository of its known properties, from its chemical synthesis to its clinical applications. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing its signaling pathways, this document aims to be an indispensable resource for the scientific community, fostering further research and a deeper understanding of this important therapeutic agent.

References

Drofenine Hydrochloride's Inhibition of Butyrylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibition kinetics of drofenine hydrochloride on butyrylcholinesterase (BChE). It is designed to offer a comprehensive resource for researchers and professionals engaged in drug discovery and development, particularly those with an interest in cholinesterase inhibitors. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biochemical processes.

Executive Summary

This compound is a potent, competitive inhibitor of butyrylcholinesterase.[1][2][3] As an anticholinergic agent, it primarily functions by blocking the action of acetylcholine, a key neurotransmitter. Its interaction with BChE, an enzyme responsible for hydrolyzing various choline esters, is a critical aspect of its pharmacological profile.[1] Understanding the kinetics of this inhibition is paramount for predicting its therapeutic effects and potential side effects. This guide consolidates the available scientific data to present a clear picture of drofenine's interaction with BChE.

Quantitative Inhibition Kinetics

The inhibitory effect of this compound on butyrylcholinesterase has been quantified through kinetic studies. The key parameter for a competitive inhibitor is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor.

| Parameter | Value | Enzyme Source | Substrate Used | Reference |

| Inhibition Constant (Ki) | 0.003 ± 0.000 mM | Human Serum | Butyrylthiocholine | [1] |

| Inhibition Constant (Ki) | 3 µM | Not Specified | Not Specified | [2] |

| Inhibition Type | Competitive | Human Serum | Butyrylthiocholine | [1] |

Note: 0.003 mM is equivalent to 3 µM.

Mechanism of Action: Competitive Inhibition

This compound acts as a competitive inhibitor of butyrylcholinesterase.[1][3] This means that drofenine and the natural substrate, acetylcholine (or the experimental substrate, butyrylthiocholine), compete for the same active site on the BChE enzyme. The inhibitor's binding to the active site is reversible and prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction.

The following diagram illustrates the principle of competitive inhibition:

References

The Multifaceted Pharmacology of Drofenine Hydrochloride: A Structure-Activity Relationship Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Drofenine hydrochloride, a synthetic antispasmodic agent, has long been utilized for its smooth muscle relaxant properties. Chemically identified as 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate, its therapeutic effects are attributed to a complex pharmacology that extends beyond its classical anticholinergic activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Drofenine, delving into its interactions with multiple biological targets, including muscarinic receptors, butyrylcholinesterase (BChE), Transient Receptor Potential Vanilloid 3 (TRPV3) channels, and voltage-gated potassium (Kv) channels. While systematic SAR studies on a series of Drofenine analogs are not extensively available in the public domain, this paper synthesizes the existing data on the parent compound and provides an inferred SAR analysis based on established medicinal chemistry principles. Detailed experimental protocols for assessing its key biological activities are also presented, alongside visualizations of the associated signaling pathways, to facilitate further research and drug development endeavors in this area.

Introduction

Drofenine is a well-established therapeutic agent for the treatment of smooth muscle spasms, particularly in the gastrointestinal and urogenital tracts.[1] Its clinical efficacy is rooted in a multifaceted mechanism of action that involves several distinct molecular targets. Initially characterized as an antimuscarinic agent, subsequent research has revealed its potent inhibitory effects on butyrylcholinesterase, as well as its modulatory activity on ion channels, specifically as a TRPV3 agonist and a Kv2.1 channel blocker.[1][2][3] This polypharmacology makes Drofenine an intriguing subject for medicinal chemists and pharmacologists, offering multiple avenues for the development of novel therapeutic agents with improved selectivity and potency.

This guide aims to provide a detailed examination of the structure-activity relationships of this compound, focusing on the key structural motifs that govern its interaction with its various biological targets.

Chemical Structure and Physicochemical Properties

Drofenine is an ester of cyclohexylphenylacetic acid and 2-(diethylamino)ethanol. The core structure features a bulky, lipophilic acid moiety containing both a cyclohexyl and a phenyl group attached to a chiral center, and a basic diethylaminoethyl group in the ester portion.

| Property | Value | Reference |

| IUPAC Name | 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate | [4] |

| Molecular Formula | C20H31NO2 | [4] |

| Molar Mass | 317.47 g/mol | [4] |

| PubChem CID | 3166 | [4] |

Pharmacological Activities and Structure-Activity Relationships

Drofenine's diverse pharmacological profile stems from its ability to interact with multiple, distinct biological targets. The following sections explore the SAR for each of these activities.

Anticholinergic (Antimuscarinic) Activity

Drofenine's antispasmodic effects are, in part, attributed to its antagonism of muscarinic acetylcholine receptors, which mediate smooth muscle contraction.

Inferred Structure-Activity Relationship:

While direct comparative studies of Drofenine analogs are scarce, general SAR principles for antimuscarinic agents of the amino alcohol ester class suggest the following:

-

The Ester Moiety: The ester group is a critical pharmacophoric feature, likely involved in hydrogen bonding with the receptor.

-

The Amino Group: The tertiary amine (diethylamino group) is protonated at physiological pH, and the resulting cationic head is crucial for binding to the anionic site of the muscarinic receptor. The nature and size of the alkyl substituents on the nitrogen can influence selectivity for muscarinic receptor subtypes.

-

The Cyclohexyl and Phenyl Rings: These bulky, lipophilic groups contribute to the overall affinity of the molecule for the receptor, likely through hydrophobic interactions. The presence of both a carbocyclic and an aromatic ring on the same carbon atom is a common feature in many potent anticholinergic drugs.[5]

-

The Spacer: The ethylene spacer between the ester and the amino group is important for maintaining the optimal distance between the key binding moieties.

Butyrylcholinesterase (BChE) Inhibition

Drofenine is a potent, competitive inhibitor of BChE, an enzyme that hydrolyzes acetylcholine and other choline esters.[2]

Quantitative Data:

| Compound | Target | Assay | K_i_ | Reference |

| Drofenine | Human Serum BChE | Kinetic analysis with butyrylthiocholine | 3 µM | [2][6] |

Inferred Structure-Activity Relationship:

For cholinesterase inhibitors, the following structural features of Drofenine are likely important:

-

The Cationic Head: The protonated diethylamino group can interact with the peripheral anionic site (PAS) of BChE.

-

The Ester Linkage: The ester group can be recognized by the catalytic site of the enzyme.

-

The Lipophilic Moieties: The cyclohexyl and phenyl groups can engage in hydrophobic interactions within the active site gorge of BChE. The size and shape of these groups are critical for achieving high affinity and selectivity.

Transient Receptor Potential Vanilloid 3 (TRPV3) Agonism

Recent studies have identified Drofenine as a selective agonist of the TRPV3 ion channel, a non-selective cation channel involved in thermosensation and skin physiology.[1] Drofenine is a structural analog of 2-aminoethoxydiphenyl borate (2-APB), a known TRPV3 modulator.[1]

Quantitative Data:

| Compound | Cell Line | Assay | EC_50_ | Reference |

| Drofenine | HEK-293 (overexpressing hTRPV3) | Calcium Flux | 207 µM | |

| 2-APB | HEK-293 (overexpressing hTRPV3) | Calcium Flux | 78 µM | |

| Carvacrol | HEK-293 (overexpressing hTRPV3) | Calcium Flux | 438 µM | |

| Drofenine | HaCaT (human keratinocytes) | Calcium Flux | 605 µM |

Structure-Activity Relationship Insights:

-

Drofenine demonstrates greater selectivity for TRPV3 over other TRP channels (TRPA1, V1, V2, V4, or M8) compared to 2-APB and carvacrol.[1]

-

The activation of TRPV3 by Drofenine involves interaction with the histidine residue at position 426 (H426), a residue also required for activation by 2-APB.[1] This suggests that the part of the Drofenine molecule that mimics the diphenyl borate moiety of 2-APB is crucial for its agonist activity. The cyclohexylphenylacetic acid portion of Drofenine likely occupies a similar binding pocket.

Kv2.1 Channel Inhibition

Drofenine has been shown to be an inhibitor of the voltage-gated potassium channel Kv2.1, which plays a role in neuronal excitability.[3] This activity may contribute to its therapeutic effects in conditions such as diabetic peripheral neuropathy.[3]

Inferred Structure-Activity Relationship:

The SAR for Kv2.1 channel blockers is diverse. For Drofenine, the following could be hypothesized:

-

Lipophilicity: The bulky and lipophilic cyclohexyl and phenyl groups likely facilitate the partitioning of the molecule into the cell membrane, allowing it to access the channel pore.

-

The Cationic Amino Group: The positively charged diethylamino group may interact with the channel pore, leading to a physical blockade of ion conduction.

Signaling Pathways

The diverse pharmacological activities of Drofenine are associated with distinct signaling pathways.

Caption: Signaling pathway of Drofenine-mediated TRPV3 channel activation.

Caption: Downstream signaling pathways affected by Drofenine-mediated Kv2.1 channel inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of Drofenine and its potential analogs.

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity.

Principle: BChE hydrolyzes the substrate butyrylthiocholine to thiocholine and butyrate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the BChE activity.

Materials:

-

Human serum (as a source of BChE)

-

Butyrylthiocholine iodide (substrate)

-

DTNB

-

Phosphate buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of this compound at various concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the Drofenine solution (or vehicle control).

-

Add diluted human serum to each well and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the butyrylthiocholine substrate.

-

Immediately measure the absorbance at 412 nm in kinetic mode for a set duration (e.g., 20 minutes).

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percent inhibition for each concentration of Drofenine.

-

Calculate the IC50 value and, through kinetic analysis (e.g., Lineweaver-Burk plots), the inhibition constant (K_i_) and the mechanism of inhibition (competitive, non-competitive, etc.).[2]

References

- 1. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]

Drofenine Hydrochloride: A Comprehensive Technical Guide to its Molecular Targets and Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drofenine hydrochloride is a synthetic antispasmodic and anticholinergic agent that exerts its pharmacological effects through modulation of multiple molecular targets. This technical guide provides an in-depth analysis of the known molecular interactions of drofenine, focusing on its binding and activity at butyrylcholinesterase (BChE), muscarinic acetylcholine receptors (mAChRs), and the transient receptor potential vanilloid 3 (TRPV3) channel. This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through explanatory diagrams.

Introduction

This compound, chemically known as 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate hydrochloride, is recognized for its therapeutic applications in treating smooth muscle spasms. Its mechanism of action is multifaceted, involving interactions with the cholinergic system and, as more recent research has indicated, with specific ion channels. Understanding the precise molecular targets and binding sites of drofenine is crucial for elucidating its therapeutic effects and potential side-effect profile, as well as for guiding the development of novel therapeutics with improved selectivity and efficacy.

Primary Molecular Targets of this compound

Current scientific literature identifies three primary molecular targets for this compound:

-

Butyrylcholinesterase (BChE): An enzyme involved in the hydrolysis of choline esters.

-

Muscarinic Acetylcholine Receptors (mAChRs): A family of G protein-coupled receptors that mediate the effects of acetylcholine.

-

Transient Receptor Potential Vanilloid 3 (TRPV3): A non-selective cation channel primarily expressed in keratinocytes and sensory neurons.

The following sections will delve into the specifics of drofenine's interaction with each of these targets.

Quantitative Analysis of this compound Interactions

The binding affinity and functional activity of this compound at its molecular targets have been quantified in several studies. A summary of this data is presented in the table below for comparative analysis.

| Molecular Target | Interaction Type | Parameter | Value | Species | Reference |

| Butyrylcholinesterase (BChE) | Competitive Inhibitor | K_i | 3 µM | Human | [1] |

| Muscarinic Acetylcholine Receptor M1 (M1 mAChR) | Antagonist | pA_2 | 8.15 | Guinea Pig | [2] |

| Transient Receptor Potential Vanilloid 3 (TRPV3) | Agonist | EC_50 | 205 µM | Human | [2] |

Detailed Molecular Interactions and Signaling Pathways

Butyrylcholinesterase (BChE) Inhibition

Drofenine acts as a competitive inhibitor of butyrylcholinesterase[1]. This inhibition leads to an increase in the local concentration and prolonged action of acetylcholine at synapses where BChE is present. The competitive nature of this interaction implies that drofenine binds to the active site of BChE, preventing the binding and subsequent hydrolysis of its substrate, butyrylthiocholine.

Figure 1: Drofenine's competitive inhibition of BChE prevents acetylcholine hydrolysis.

Muscarinic Acetylcholine Receptor (M1) Antagonism

Drofenine exhibits antagonist activity at M1 muscarinic acetylcholine receptors[2]. As an antagonist, it binds to the receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist, acetylcholine, thereby inhibiting M1 receptor-mediated signaling pathways. The M1 receptor is a Gq-coupled GPCR, and its activation typically leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this cascade, drofenine reduces smooth muscle contraction.

Figure 2: Drofenine antagonizes the M1 receptor, inhibiting the Gq-PLC signaling pathway.

Transient Receptor Potential Vanilloid 3 (TRPV3) Agonism

Drofenine has been identified as a selective agonist of the TRPV3 channel[2]. TRPV3 is a non-selective cation channel that, upon activation, allows the influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization. The binding site for drofenine on TRPV3 is thought to involve the histidine residue at position 426 (H426)[3][4]. The agonistic effect of drofenine on TRPV3 suggests a potential role in sensory signaling and thermoregulation, which may contribute to its overall pharmacological profile.

Figure 3: Drofenine acts as an agonist at the TRPV3 channel, leading to cation influx.

Experimental Protocols

Butyrylcholinesterase (BChE) Inhibition Assay

The determination of drofenine's inhibitory activity on BChE is typically performed using a modified Ellman's method[1][5].

Principle: This colorimetric assay measures the activity of BChE by quantifying the rate of hydrolysis of a substrate, butyrylthiocholine (BTC), into thiocholine and butyrate. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The inhibitory effect of drofenine is determined by measuring the reduction in the rate of TNB formation in its presence.

Detailed Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (e.g., 100 mM, pH 7.4).

-

DTNB solution (e.g., 10 mM in phosphate buffer).

-

Butyrylthiocholine iodide (BTC) solution (e.g., 10 mM in deionized water).

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and serially diluted to desired concentrations).

-

Human serum or purified human BChE solution.

-

-

Assay Procedure (in a 96-well plate format):

-

Add phosphate buffer to each well.

-

Add the drofenine dilutions (or vehicle for control) to the respective wells.

-

Add the BChE solution to all wells except the blank.

-

Add the DTNB solution to all wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 5 minutes).

-

Initiate the reaction by adding the BTC solution to all wells.

-

Immediately measure the absorbance at 412 nm in kinetic mode for a set duration (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of drofenine.

-

Determine the percentage of inhibition for each drofenine concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the drofenine concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC_50 value.

-

To determine the K_i for competitive inhibition, the assay is performed at multiple substrate concentrations, and the data are analyzed using a Lineweaver-Burk or Dixon plot.

-

Figure 4: Experimental workflow for the BChE inhibition assay.

Muscarinic M1 Receptor Binding and Functional Assays

The antagonist activity of drofenine at M1 receptors can be assessed using radioligand binding assays to determine binding affinity and functional assays to measure the inhibition of receptor signaling[2].

Radioligand Binding Assay (for K_i determination):

-

Principle: This assay measures the ability of drofenine to compete with a radiolabeled antagonist (e.g., [³H]N-methylscopolamine) for binding to M1 receptors in a membrane preparation.

-

Protocol Outline:

-

Prepare cell membranes expressing M1 receptors.

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of drofenine.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Analyze the data to determine the IC_50 of drofenine, from which the K_i can be calculated using the Cheng-Prusoff equation.

-

Functional Assay (Inositol Phosphate Accumulation for pA_2 determination):

-

Principle: This assay measures the ability of drofenine to inhibit the M1 receptor-mediated increase in intracellular inositol phosphates (IPs) upon stimulation with a muscarinic agonist (e.g., carbachol).

-

Protocol Outline:

-

Culture cells expressing M1 receptors and label them with [³H]myo-inositol.

-

Pre-incubate the cells with varying concentrations of drofenine.

-

Stimulate the cells with a range of concentrations of a muscarinic agonist.

-

Lyse the cells and separate the accumulated [³H]inositol phosphates using anion-exchange chromatography.

-

Quantify the radioactivity of the eluted IPs.

-

Construct agonist dose-response curves in the absence and presence of drofenine.

-

Analyze the parallel rightward shift of the dose-response curves to calculate the pA_2 value using a Schild plot.

-

TRPV3 Channel Activity Assay

The agonist activity of drofenine at TRPV3 channels is commonly evaluated by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cells overexpressing the channel[2][3].

Principle: This assay utilizes a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) that exhibits a change in fluorescence intensity upon binding to Ca²⁺. The influx of Ca²⁺ through the activated TRPV3 channels is detected as an increase in fluorescence.

Detailed Protocol:

-

Cell Culture and Loading:

-

Culture human embryonic kidney (HEK-293) cells stably expressing human TRPV3.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in a suitable buffer.

-

-

Assay Procedure (using a fluorescence plate reader):

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence microplate reader.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of drofenine to the wells.

-

Monitor the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Quantify the peak fluorescence response for each drofenine concentration.

-

Plot the fluorescence response against the logarithm of the drofenine concentration.

-

Fit the data to a dose-response curve to determine the EC_50 value.

-

Figure 5: Experimental workflow for the TRPV3 calcium influx assay.

Conclusion

This compound is a pharmacologically active compound with a complex mechanism of action involving at least three distinct molecular targets. Its ability to competitively inhibit butyrylcholinesterase, antagonize M1 muscarinic receptors, and act as an agonist at TRPV3 channels contributes to its therapeutic effects as an antispasmodic agent. The quantitative data and experimental methodologies detailed in this guide provide a comprehensive resource for researchers and drug development professionals working to further characterize the pharmacology of drofenine and to design new molecules with enhanced target specificity and therapeutic potential. Future research should aim to further elucidate the structural basis of drofenine's interactions with its targets and to explore the in vivo relevance of its activity at TRPV3 channels.

References

- 1. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Drofenine: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drofenine: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

Drofenine hydrochloride IUPAC name and synonyms

An In-depth Technical Guide to Drofenine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

This compound is an antimuscarinic and antispasmodic agent. Its chemical properties are pivotal to its function and application in research and pharmaceutical development.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate;hydrochloride .[1]

Synonyms

This compound is known by several synonyms in scientific literature and commercial products. These include:

-

Cycloadiphenine hydrochloride[2]

-

Hexahydroadiphenine hydrochloride[3]

-

Cyclovegantine[2]

-

Trasentine-6H[4]

-

Adiphenine H[4]

-

Drofenine HCl[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for experimental design, formulation, and analytical method development.

| Property | Value | Reference |

| CAS Number | 548-66-3 | [2][6][7][8][9] |

| Molecular Formula | C₂₀H₃₂ClNO₂ | [1][10] |

| Molecular Weight | 353.93 g/mol | [2][6][10] |

| Melting Point | 143-146°C | [10] |

| Solubility | DMSO: 71 mg/mL (200.6 mM) | [6] |

| pKa | 8.52 (Basic) | [5] |

| logP | 4.61 (Calculated) | [1] |

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, primarily centered on its antispasmodic and analgesic properties. Its effects are mediated through several distinct signaling pathways.

Anticholinergic Activity

As an antimuscarinic agent, this compound competitively antagonizes muscarinic acetylcholine receptors.[1] This inhibition prevents acetylcholine-induced smooth muscle contraction, leading to muscle relaxation. This is the primary mechanism behind its use in treating spasms in the gastrointestinal, biliary, and urogenital tracts.[1][11]

Butyrylcholinesterase (BChE) Inhibition

This compound is a potent competitive inhibitor of butyrylcholinesterase (BChE), with a reported Ki value of 3 µM.[2][3] By inhibiting BChE, it can modulate cholinergic neurotransmission.

TRPV3 Channel Modulation

Recent studies have shown that drofenine acts as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1][11] It has been demonstrated to be an agonist with greater selectivity for human TRPV3 compared to other TRP channels.[2] This interaction is thought to contribute to its effects on pain perception.[1]

Kv2.1 Channel Inhibition

Drofenine has been identified as an inhibitor of the Kv2.1 potassium channel.[12] This action has been shown to ameliorate diabetic peripheral neuropathy-like pathology in animal models by promoting neurite outgrowth and reducing inflammation and apoptosis in dorsal root ganglion neurons.[12]

Experimental Protocols

Synthesis of Drofenine

A common method for the synthesis of drofenine involves the hydrogenation of diphenylacetic acid 2-(diethylamino)ethyl ester.[7]

Materials:

-

Diphenylacetic acid 2-(diethylamino)ethyl ester (17.4 parts)

-

Acetic acid (200 parts)

-

Platinum catalyst

-

Hydrogen gas

-

Ether

-

Potassium carbonate solution

Procedure:

-

Dissolve 17.4 parts of diphenylacetic acid 2-(diethylamino)ethyl ester in 200 parts of acetic acid.

-

Add a platinum catalyst to the solution.

-

Hydrogenate the mixture by passing a calculated volume of hydrogen gas through it.

-

Once the reaction is complete, filter off the catalyst.

-

Remove the acetic acid solvent by evaporation to dryness.

-

To the resulting oil, add ether, water, and a potassium carbonate solution. Shake the mixture thoroughly.

-

Separate the ether layer, wash it with water, and dry it over potassium carbonate.

-

Remove the ether by evaporation.

-

Distill the remaining oil under vacuum (B.P. 150°-160°C at 0.2 mm Hg) to yield 2-(diethylamino)ethyl α-phenylcyclohexaneacetate (Drofenine free base).[7]

-

To form the hydrochloride salt, the free base is treated with hydrochloric acid.

In Vitro Butyrylcholinesterase (BChE) Inhibition Assay

To determine the inhibitory effect of this compound on BChE, a spectrophotometric assay based on Ellman's method can be employed.

Materials:

-

Human serum as a source of BChE

-

This compound stock solution (in a suitable solvent like DMSO)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Butyrylthiocholine iodide (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the BChE solution (diluted human serum) to each well.

-

Add the different concentrations of this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Add DTNB solution to all wells.

-

Initiate the enzymatic reaction by adding the substrate, butyrylthiocholine iodide, to all wells.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the BChE activity.

-

Calculate the percentage of inhibition for each drofenine concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. The Ki can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

References

- 1. Buy this compound | 3146-19-8 [smolecule.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Drofenine | C20H31NO2 | CID 3166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drofenine [drugcentral.org]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | 548-66-3 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. echemi.com [echemi.com]

- 10. nacchemical.com [nacchemical.com]

- 11. Drofenine - Wikipedia [en.wikipedia.org]

- 12. Antispasmodic Drug Drofenine as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Experiments with Drofenine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing the biological activity of Drofenine hydrochloride. Drofenine is recognized for its multifaceted pharmacological profile, including its roles as an antispasmodic, anticholinergic, and ion channel modulator.[1][2] This document details the methodologies for key in vitro assays to investigate its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from in vitro studies.

Table 1: Agonist Activity at TRPV3 Channels

| Cell Line | Assay Type | Parameter | Value (µmol/L) | Reference |

| HEK-293 (overexpressing TRPV3) | Calcium Flux | EC₅₀ | 207 | [3] |

| HaCaT (human keratinocytes) | Calcium Flux | EC₅₀ | 605 | [3] |

Table 2: Comparison with other TRPV3 Agonists in HEK-293 Cells

| Compound | Parameter | Value (µmol/L) | Reference |

| Drofenine | EC₅₀ | 207 | [3] |

| 2-APB | EC₅₀ | 78 | [3] |

| Carvacrol | EC₅₀ | 438 | [3] |

Experimental Protocols

TRPV3 Agonist Activity Assessment

Drofenine has been identified as a selective agonist of the Transient Receptor Potential Vanilloid-3 (TRPV3) channel.[3][4] The following protocols are designed to characterize this activity.

This assay measures the increase in intracellular calcium concentration following the activation of TRPV3 channels by Drofenine.

Principle: TRPV3 is a non-selective cation channel which, upon activation, allows the influx of calcium ions into the cell. This influx can be detected using calcium-sensitive fluorescent indicators like Fluo-4 AM.

Materials:

-

HEK-293 cells overexpressing human TRPV3

-

HaCaT cells (immortalized human keratinocytes)

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Fluo-4 AM calcium indicator

-

Hanks' Balanced Salt Solution (HBSS)

-

HEPES

-

This compound

-

Ionomycin (positive control)

-

96-well or 384-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture HEK-293 cells overexpressing TRPV3 or HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Seed the cells into 96-well or 384-well black, clear-bottom plates at a density that ensures 80-90% confluency on the day of the experiment.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM in calcium assay buffer (1x HBSS, 20 mmol/L HEPES, pH 7.3).

-

Wash the cells once with the assay buffer.

-

Add the Fluo-4 AM loading buffer to each well and incubate for 1 hour at 37°C.

-

-

Compound Preparation: Prepare serial dilutions of this compound in the calcium assay buffer.

-

Fluorescence Measurement:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader.

-

Measure the baseline fluorescence.

-

Add the this compound solutions to the wells.

-

Continuously monitor the change in fluorescence over time.

-

After the response to Drofenine has been recorded, add a saturating concentration of ionomycin to elicit a maximal calcium response for data normalization.

-

-

Data Analysis:

-

Subtract the blank (buffer only) fluorescence from all readings.

-

Express the data as the percentage of the maximum cellular fluorescence induced by ionomycin.

-

Plot the dose-response curve and calculate the EC₅₀ value.

-

This technique directly measures the ion currents flowing through TRPV3 channels in response to Drofenine.

Principle: The patch-clamp technique allows for the measurement of ion channel activity in individual cells. In the whole-cell configuration, the electrode has direct access to the intracellular environment, enabling the recording of macroscopic currents.

Materials:

-

HEK-293 cells overexpressing TRPV3

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

-

Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2)

-

This compound

Procedure:

-

Cell Preparation: Plate TRPV3-expressing HEK-293 cells on glass coverslips suitable for microscopy and electrophysiological recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Mount the coverslip in the recording chamber and perfuse with the external solution.

-

Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Hold the cell at a negative holding potential (e.g., -60 mV).

-

Apply different concentrations of Drofenine (e.g., 250 µmol/L, 500 µmol/L, 1 mmol/L) via a perfusion system.[3]

-

Record the inward currents induced by Drofenine.

-

-

Data Analysis:

-

Measure the baseline current and the peak current response to Drofenine application.

-

Analyze the dose-dependent increase in inward current.

-

To assess the cytotoxicity of Drofenine, a cell viability assay is performed.

Principle: The Cell Counting Kit-8 (CCK-8) assay uses a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

-

HaCaT cells

-

96-well plates

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Plating: Seed HaCaT cells in 96-well plates and grow until they reach 80-90% confluency.

-

Compound Incubation: Treat the cells with increasing concentrations of this compound for 24 hours.

-

Assay:

-

Add the CCK-8 solution to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Kv2.1 Potassium Channel Inhibition

Drofenine has been identified as an inhibitor of the Kv2.1 voltage-gated potassium channel.[5][6]

Protocol: A detailed protocol for in vitro Kv2.1 inhibition by Drofenine would typically involve whole-cell patch-clamp recordings from cells expressing Kv2.1 channels (e.g., primary microglia or a stable cell line). The procedure would be similar to that described in section 2.1.2, but with voltage protocols designed to elicit Kv2.1 currents (e.g., depolarizing voltage steps) and analysis focused on the reduction of these outward currents in the presence of Drofenine.

Butyrylcholinesterase (BChE) Inhibition Assay

Drofenine is a potent competitive inhibitor of BChE.[1]

Principle: This assay is based on the Ellman's method, where BChE hydrolyzes a substrate (e.g., butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically.

Materials:

-

Purified human BChE

-

Butyrylthiocholine iodide (substrate)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 7.4)

-

This compound

-

96-well plate

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of BChE, butyrylthiocholine, DTNB, and Drofenine in phosphate buffer.

-

Assay Reaction:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and BChE solution.

-

Add different concentrations of this compound and incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the butyrylthiocholine substrate.

-

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.

-

Data Analysis:

-

Calculate the rate of the reaction for each Drofenine concentration.

-

Determine the percentage of inhibition compared to the control (no inhibitor).

-

Plot the inhibition curve and calculate the IC₅₀ value.

-

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the Calcium Flux Assay to measure TRPV3 activation.

Caption: Workflow for the Butyrylcholinesterase (BChE) Inhibition Assay.

Signaling Pathway Diagram

Caption: Simplified signaling pathway of Drofenine-mediated TRPV3 activation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Drofenine - Wikipedia [en.wikipedia.org]

- 3. Drofenine: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antispasmodic Drug Drofenine as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drofenine as a Kv2.1 inhibitor alleviated AD-like pathology in mice through Aβ/Kv2.1/microglial NLRP3/neuronal Tau axis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of Drofenine Hydrochloride Activity

Introduction

Drofenine is an antispasmodic drug utilized for relaxing smooth muscle.[1] Its therapeutic effects stem from a dual mechanism of action: it functions as an anticholinergic agent by antagonizing muscarinic acetylcholine receptors, and also acts as a phosphodiesterase (PDE) inhibitor.[2] These actions lead to a reduction in smooth muscle contraction, making it effective for treating conditions such as pain in the gastrointestinal and urogenital tracts.[1]

To elucidate the specific cellular effects of Drofenine hydrochloride and quantify its potency, robust cell-based assays are essential. These assays provide a more physiologically relevant context than simple enzyme assays by evaluating the compound's activity within a living cell system. This document provides detailed protocols for two key functional assays designed to measure the bioactivity of this compound based on its primary mechanisms of action:

-

Muscarinic Receptor Antagonist Activity: Measured via a Calcium Flux Assay in cells expressing Gq-coupled muscarinic receptors.

-

Phosphodiesterase (PDE) Inhibitor Activity: Measured via a cAMP-Level Assay in cells stimulated to produce cyclic AMP.

These protocols are intended for researchers, scientists, and drug development professionals investigating the pharmacological profile of this compound and similar compounds.

Assay 1: Muscarinic Receptor Antagonist Activity via Calcium Flux

Principle

Muscarinic acetylcholine receptors, specifically the M1, M3, and M5 subtypes, are Gq protein-coupled receptors (GPCRs).[3] Upon activation by an agonist like Acetylcholine or Carbamylcholine, Gq activates phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4] This transient increase in cytosolic Ca2+ can be detected using calcium-sensitive fluorescent dyes.

As a muscarinic antagonist, this compound will competitively bind to these receptors and inhibit the agonist-induced calcium flux. The potency of this inhibition (typically expressed as an IC50 value) can be quantified by measuring the reduction in the fluorescent signal in the presence of varying concentrations of Drofenine.

Experimental Workflow: Calcium Flux Assay

Caption: Workflow for the Calcium Flux Antagonist Assay.

Signaling Pathway: Gq-Coupled Muscarinic Receptor

Caption: Muscarinic M3 receptor signaling pathway.

Detailed Protocol: Calcium Flux Assay

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human muscarinic M3 receptor.

-

Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Plate: 96-well, black, clear-bottom tissue culture-treated plates.

-

Reagents:

-

This compound (stock in DMSO or water).[5]

-

Muscarinic agonist: Carbachol or Acetylcholine.

-

Calcium-sensitive dye kit (e.g., Fluo-4 No Wash).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

-

Instrumentation: Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating:

-

The day before the assay, seed the M3-expressing cells into the 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would be from 100 µM down to 1 pM.

-

Prepare the agonist (Carbachol) solution in Assay Buffer at a concentration that gives ~80% of the maximal response (EC80). This concentration must be predetermined in an agonist dose-response experiment.

-

-

Dye Loading:

-

On the day of the assay, prepare the calcium dye solution according to the manufacturer's protocol.[6]

-

Remove the culture medium from the cell plate and add 100 µL of the dye solution to each well.

-

Incubate the plate for 1 hour at 37°C, protected from light.

-

-

Antagonist Incubation:

-

Add 25 µL of the diluted this compound solutions to the respective wells. For control wells, add 25 µL of Assay Buffer.

-

Incubate for 15-30 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Place the assay plate into the fluorescence kinetic plate reader.

-

Set the instrument to add 25 µL of the EC80 agonist solution to each well.

-

Measure the fluorescence signal (e.g., Ex/Em = 494/516 nm for Fluo-4) immediately before and for 60-120 seconds after the agonist addition.

-

Data Analysis:

-

Determine the maximum fluorescence response for each well.

-

Normalize the data:

-

The "0% inhibition" control is the response with agonist only.

-

The "100% inhibition" control is the response with no agonist (buffer only).

-

-

Calculate the percent inhibition for each Drofenine concentration.

-

Plot the percent inhibition against the log of the Drofenine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Example Data Table

| Drofenine HCl [M] | Avg. Fluorescence (RFU) | % Inhibition |

| 1.00E-05 | 1550 | 98.5 |

| 1.00E-06 | 2100 | 91.2 |

| 1.00E-07 | 4500 | 58.9 |

| 1.00E-08 | 8200 | 1.2 |

| 1.00E-09 | 8300 | 0.0 |

| Agonist Control | 8300 | 0.0 |

| No Agonist Control | 1500 | 100.0 |

| Calculated IC50 | ~8.5 x 10-8 M |

Assay 2: Phosphodiesterase (PDE) Inhibitor Activity via cAMP Measurement

Principle

Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP), a critical second messenger in many signaling pathways.[7] By inhibiting PDEs, Drofenine increases the intracellular concentration of cAMP. This assay measures the ability of Drofenine to prevent cAMP degradation in cells that have been stimulated to produce high levels of cAMP.

The protocol involves stimulating cells with an adenylyl cyclase activator (e.g., Forskolin) to generate cAMP.[8] In the presence of a PDE inhibitor like Drofenine, the Forskolin-induced cAMP levels will be significantly higher than in its absence. The amount of cAMP can be quantified using various methods, such as competitive immunoassays (ELISA), fluorescence resonance energy transfer (FRET), or bioluminescence-based reporter systems (e.g., GloSensor).[9]

Experimental Workflow: cAMP Assay

Caption: Workflow for the PDE Inhibitor cAMP Assay.

Signaling Pathway: cAMP/PDE Regulation

Caption: Regulation of intracellular cAMP by PDE.

Detailed Protocol: cAMP Assay

Materials:

-

Cell Line: Any cell line with endogenous PDE activity (e.g., HEK293, U2OS, smooth muscle cells).

-

Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

-